REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11](=[O:16])C(F)(F)F)=[CH:7][NH:8]2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:24][CH3:25].[OH-:26].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]([OH:16])=[O:26])=[CH:7][N:8]2[CH2:24][CH3:25])=[CH:4][CH:3]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=CNC2=C1)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
419 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in a sealed reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
At this time, the reaction was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
partitioned between water (30 mL) and ethyl acetate (30 mL)
|
Type
|
ADDITION
|
Details
|
This mixture was treated with a 1N aqueous hydrochloric acid solution (6 mL)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
|
Type
|
TEMPERATURE
|
Details
|
was heated at 115° C. for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
At this time, the reaction was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
was partitioned between water (75 mL) and ethyl acetate (75 mL)
|
Type
|
ADDITION
|
Details
|
This solution was treated with a 1N aqueous hydrochloric acid solution (25 mL)
|
Type
|
STIRRING
|
Details
|
shaken
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous sodium chloride solution (1×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CN(C2=C1)CC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |